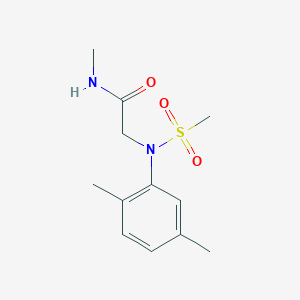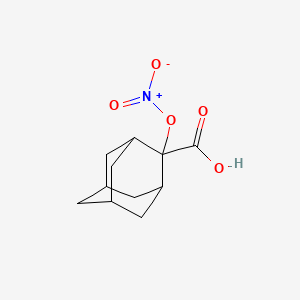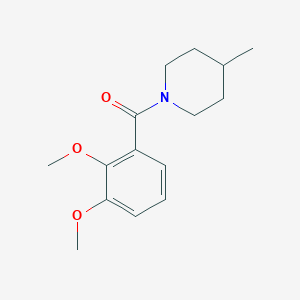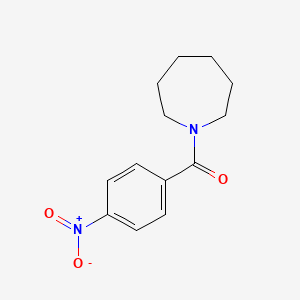
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of extensive research.
Mécanisme D'action
The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors.
Biochemical and Physiological Effects
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon gamma (IFN-gamma), in the blood and tumors of mice. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it has been shown to have anti-tumor effects in preclinical models. This makes it a promising candidate for further study in humans. However, there are also limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have variable efficacy depending on the type of cancer being treated.
Orientations Futures
There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. For example, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effects of radiation therapy in preclinical models. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide treatment. Finally, there is ongoing research to identify new analogs of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide that may have improved efficacy and safety profiles.
Conclusion
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule drug that has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the immune system to attack cancer cells, and it has a number of biochemical and physiological effects. While there are limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments, there are also several promising future directions for research.
Méthodes De Synthèse
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process starting with 2,5-dimethylphenylacetonitrile. The nitrile group is then converted to an amide using methylamine, and the resulting compound is reacted with methanesulfonyl chloride to produce N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is relatively straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-6-10(2)11(7-9)14(18(4,16)17)8-12(15)13-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOUDFUZOZVTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)


![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)